13-Fold Improvement in Cellular HIF-1α Transcriptional Inhibition Potency Over the Parent Lead Compound 1
Hif-1|A-IN-5 (compound 15) exhibits an IC50 of 24 nM against HIF-1α-driven transcription in HEK293T cells, a 13-fold improvement over the unsubstituted parent lead compound 1 (IC50 = 310 nM) in the identical dual-luciferase reporter system [1]. This potency gain is attributed to a single para-dimethylamino substituent on the acylamino benzene ring, demonstrating that benchtop substitution alone does not guarantee comparable activity [1].
| Evidence Dimension | HIF-1α transcription inhibition IC50 |
|---|---|
| Target Compound Data | 24 nM (compound 15, para-N(CH3)2 substituted) |
| Comparator Or Baseline | 310 nM (compound 1, unsubstituted parent) |
| Quantified Difference | ~13-fold more potent |
| Conditions | Dual-luciferase gene reporter assay, HEK293T cells, 24 h compound treatment |
Why This Matters
For users procuring HIF-1α inhibitors from this chemical series, the 13-fold potency differential eliminates any assumption that structurally similar benzo[d]isoxazole analogs deliver equivalent cellular transcriptional suppression.
- [1] Xue Z, Li H, et al. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Med. Chem. Lett. 2022, 13(12), 1864–1869. View Source
